molecular formula C18H20N4O4 B2401758 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea CAS No. 891116-28-2

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea

货号: B2401758
CAS 编号: 891116-28-2
分子量: 356.382
InChI 键: JEPLZJWECXATEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a pyridine ring, and a urea moiety, making it an interesting subject for chemical research and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the dimethoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Urea Moiety: This step involves the reaction of an isocyanate with an amine to form the urea linkage.

    Attachment of the Pyridine Ring: This can be done through a nucleophilic substitution reaction, where the pyridine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological context and the compound’s structure-activity relationship.

相似化合物的比较

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(pyridin-4-yl)urea: Lacks the pyrrolidinone ring.

    1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the pyridine ring.

    1-(1-(3,4-Dimethoxyphenyl)-3-yl)-3-(pyridin-4-yl)urea: Lacks the oxopyrrolidinone ring.

Uniqueness

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is unique due to its combination of a pyrrolidinone ring, a pyridine ring, and a urea moiety

生物活性

The compound 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea , also known as a pyrrolidinone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and various applications of this compound.

The chemical structure of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC21H24N2O4
Molecular Weight368.43 g/mol
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Dimethoxyphenyl Group : This is typically done via nucleophilic substitution reactions.
  • Urea Formation : The final step involves reacting intermediates with isocyanates to form the urea moiety.

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity.

For instance, one study reported the following IC50 values for selected derivatives:

CompoundA549 IC50 (μM)HCT-116 IC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea2.39 ± 0.103.90 ± 0.33
Sorafenib (control)2.12 ± 0.182.25 ± 0.71

These results suggest that the target compound may serve as a lead for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in cancer proliferation pathways. Molecular docking studies have indicated potential hydrogen bond interactions between the urea group and amino acid residues in target proteins like BRAF .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the pyridine and phenyl groups significantly influence biological activity. For example, substituents at specific positions on the pyridine ring can enhance binding affinity and selectivity towards cancer cell lines .

Case Studies

A notable case study involved testing a series of phenylurea derivatives against Plasmodium falciparum, where compounds similar in structure exhibited varying degrees of antimalarial activity . This underscores the versatility of urea derivatives in targeting multiple biological pathways.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the pyrrolidinone core via cyclization of a β-ketoamide intermediate. For example, urea formation can be achieved by reacting an amine-containing pyrrolidinone derivative with pyridin-4-yl isocyanate under anhydrous conditions in dichloromethane (DCM) at 0–25°C . Solvent selection (e.g., DCM vs. THF) and temperature control are critical to avoid side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields high-purity product. Reaction optimization may involve adjusting stoichiometry (1:1.2 ratio of amine to isocyanate) and monitoring by TLC/HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Look for the urea NH protons (δ 8.2–9.5 ppm as broad singlets), pyridinyl aromatic protons (δ 8.3–8.6 ppm), and 3,4-dimethoxyphenyl signals (δ 3.8–3.9 ppm for OCH₃ groups).
  • ¹³C NMR : Confirm the pyrrolidinone carbonyl (δ ~170 ppm) and urea carbonyl (δ ~155 ppm).
    High-resolution mass spectrometry (HRMS) should match the exact mass (calculated for C₁₉H₂₁N₃O₄: ~363.15 g/mol) with <2 ppm error . IR can validate urea C=O stretches (~1640–1680 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer : Perform solubility screening in DMSO (primary stock) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation. Stability is tested via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours. For hydrolytic stability, incubate in buffers of varying pH (2–9) and monitor degradation products .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (primary vs. immortalized cells). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Computational docking (using AutoDock Vina) can identify binding mode inconsistencies caused by protonation states of the pyridinyl group .

Q. How can structure-activity relationship (SAR) studies be designed to probe the roles of the 3,4-dimethoxyphenyl and pyridinyl moieties?

  • Methodological Answer : Synthesize analogues with:

  • Dimethoxyphenyl modifications : Replace methoxy groups with -Cl, -CF₃, or remove substituents to assess electronic effects.
  • Pyridinyl replacements : Test pyrimidinyl or morpholinyl groups to evaluate hydrogen-bonding interactions.
    Evaluate changes in activity via dose-response curves (IC₅₀) and correlate with computational electrostatic potential maps (e.g., using Gaussian09) .

Q. What experimental and computational approaches are effective in predicting metabolic pathways and potential toxicophores?

  • Methodological Answer :

  • In vitro : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Key metabolic sites include demethylation of the 3,4-dimethoxyphenyl group and oxidation of the pyrrolidinone ring.
  • In silico : Use software like Meteor (Lhasa Ltd.) to predict Phase I/II metabolism. Toxicity risks (e.g., mutagenicity via Ames test alerts) can be flagged using DEREK Nexus .

Q. How should researchers design crystallization trials to obtain high-quality X-ray diffraction data for this compound?

  • Methodological Answer : Screen crystallization conditions using vapor diffusion (sitting-drop method) with commercial kits (e.g., Hampton Research Crystal Screen). Optimize solvent systems (e.g., methanol/water or DMSO/ethyl acetate mixtures) to grow single crystals. Resolve crystal packing issues by introducing co-crystallization agents (e.g., crown ethers for π-π stacking stabilization) .

Q. Data Analysis and Contradiction Resolution

Q. How can conflicting data on the compound’s kinase selectivity profile be reconciled?

  • Methodological Answer : Profile the compound against a broad kinase panel (e.g., 400+ kinases, DiscoverX KINOMEscan) under uniform ATP concentrations (1 mM). Use cheminformatic tools (e.g., KinomeRender) to cluster kinases by structural homology. Discrepancies may arise from off-target binding to kinases with conserved hinge regions (e.g., PIM1 vs. FLT3). Validate via CRISPR knockouts of suspected off-target kinases .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability in replicate experiments?

  • Methodological Answer : Apply nonlinear regression (four-parameter logistic model) in GraphPad Prism. Use bootstrapping to calculate 95% confidence intervals for IC₅₀ values. Outlier removal should follow Grubbs’ test (α = 0.05). For high variability, increase replicates (n ≥ 6) and normalize data to plate-specific controls (e.g., Z’-factor validation) .

Q. Tables for Key Data

Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDCM (0°C → 25°C)Minimizes hydrolysis
Amine:Isocyanate1:1.2Maximizes urea formation
PurificationSilica gel (EtOAc/Hexane)Purity >95%

Table 2. Key Spectral Data

TechniqueSignatureStructural Assignment
¹H NMR (DMSO-d₆)δ 8.45 (s, 1H, NH)Urea proton
HRMSm/z 363.1521 [M+H]⁺Exact mass confirmation

Table 3. Metabolic Hotspots

Metabolic SitePredicted ModificationSoftware Alert (Meteor)
3,4-DimethoxyphenylO-DemethylationHigh probability
PyrrolidinoneOxidationMedium probability

属性

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-25-15-4-3-14(10-16(15)26-2)22-11-13(9-17(22)23)21-18(24)20-12-5-7-19-8-6-12/h3-8,10,13H,9,11H2,1-2H3,(H2,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPLZJWECXATEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。